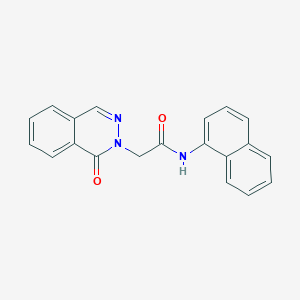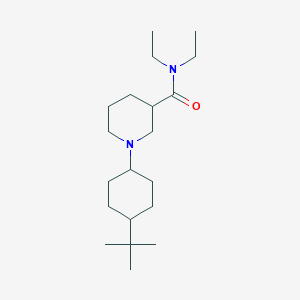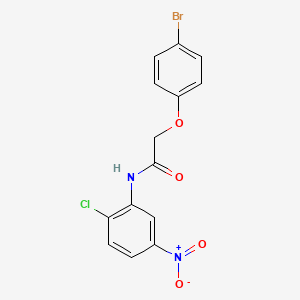![molecular formula C16H17N3O2S B6074833 N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as "FPT inhibitor," is a chemical compound that has been extensively researched in the field of drug discovery. It is a potent inhibitor of farnesyl protein transferase (FPT), an enzyme that plays a crucial role in the post-translational modification of proteins.
Mecanismo De Acción
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor works by binding to the active site of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide and preventing the transfer of farnesyl groups to proteins such as Ras. This, in turn, inhibits the activation of oncogenic proteins and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor is its high potency and specificity towards N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. This makes it a valuable tool for studying the role of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in cancer and other diseases. However, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor also has some limitations, such as its poor solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
Several future directions for research on N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor include:
1. Development of more potent and selective N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitors.
2. Investigation of the potential therapeutic applications of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based combination therapies for cancer treatment.
4. Investigation of the mechanisms of resistance to N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in cancer cells.
5. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based imaging agents for cancer diagnosis and treatment monitoring.
Métodos De Síntesis
The synthesis of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method involves the condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine with 3-(2-furyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid derivative of a thiol to yield the final N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor.
Aplicaciones Científicas De Investigación
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide plays a crucial role in the activation of oncogenic proteins such as Ras, which are commonly found in various types of cancer. By inhibiting N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor can prevent the activation of Ras and other oncogenic proteins, thereby inhibiting tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-14(22-16(18-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMGFQAPUCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)
![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)